molecular formula C25H27N5O4 B12901661 Trp-Trp-Ala CAS No. 59005-78-6

Trp-Trp-Ala

Cat. No.: B12901661
CAS No.: 59005-78-6
M. Wt: 461.5 g/mol
InChI Key: CUHBVKUVJIXRFK-DVXDUOKCSA-N
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Description

Trp-Trp-Ala is a synthetic tripeptide with the sequence H-Tryptophan-Tryptophan-Alanine-OH. This compound has been identified in scientific research as a highly selective and strongly-binding guest molecule for synthetic coordination cages, such as the M6L4 type, due to its distinctive this compound sequence . This specific interaction allows researchers to utilize this compound as a key tool in the field of supramolecular chemistry for studying molecular recognition and the selective encapsulation of peptides . The presence of sequential tryptophan residues is critical for its function, as these aromatic side chains are known to play a significant role in peptide-membrane interactions and in stabilizing specific peptide conformations through hydrophobic contacts and cation-π interactions . The application of this compound in model systems has been instrumental in demonstrating the induction and stabilization of specific peptide folds, such as α-helical conformations, within confined hydrophobic environments . This makes it a valuable compound for researchers investigating the principles of peptide folding, conformational control, and the development of novel molecular containers. This compound is provided for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59005-78-6

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C25H27N5O4/c1-14(25(33)34)29-24(32)22(11-16-13-28-21-9-5-3-7-18(16)21)30-23(31)19(26)10-15-12-27-20-8-4-2-6-17(15)20/h2-9,12-14,19,22,27-28H,10-11,26H2,1H3,(H,29,32)(H,30,31)(H,33,34)/t14-,19-,22-/m0/s1

InChI Key

CUHBVKUVJIXRFK-DVXDUOKCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

Peptide Synthesis Methodologies for Trp Trp Ala and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Strategies for Trp-Trp-Ala

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the assembly of peptides like this compound. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The general process begins with the attachment of the C-terminal amino acid, in this case, Alanine (B10760859), to the resin. Subsequent amino acids are then sequentially coupled until the desired this compound sequence is complete.

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive alpha-amino group and at any functional side chains of the amino acids. The most prevalent strategy in modern SPPS is the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. nih.gov

For the synthesis of this compound, the two tryptophan residues require specific attention. The indole (B1671886) side chain of tryptophan is susceptible to oxidation and modification by electrophilic species, particularly during the acidic conditions used for cleavage from the resin. lookchem.comuark.edu To mitigate these side reactions, the indole nitrogen is often protected with an acid-labile group. The most common choice for this is the tert-butyloxycarbonyl (Boc) group. lookchem.comuark.edulibretexts.org The use of Fmoc-Trp(Boc)-OH is highly recommended, especially in sequences containing other sensitive residues, as it minimizes side reactions and leads to purer crude peptides in higher yields. uark.edulibretexts.org The Boc group on the indole ring is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is cleaved simultaneously with the final peptide from the resin using strong acids like trifluoroacetic acid (TFA). uark.edu

Amino Acidα-Amino Protecting GroupSide Chain Protecting GroupRationale for Side Chain Protection
Tryptophan (Trp) FmocBoc (tert-butyloxycarbonyl)Prevents oxidation and alkylation of the indole ring during synthesis and acidic cleavage. lookchem.comuark.edu
Alanine (Ala) FmocNoneThe methyl side chain is non-reactive and does not require protection.

This table outlines the standard protecting group strategy for the synthesis of this compound using Fmoc chemistry.

The formation of the peptide bond between the carboxyl group of an incoming amino acid and the free amino group of the resin-bound peptide is facilitated by a coupling reagent. The choice of reagent is critical for ensuring high coupling efficiency and minimizing racemization. For tryptophan-rich peptides, uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. mdpi.com Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are also used. lookchem.com In the synthesis of a peptide containing the this compound sequence, an extended coupling time was specifically employed for the incorporation of a deuterium-labeled tryptophan, highlighting that coupling tryptophan residues can be sterically demanding and may require optimized conditions. uark.edu

The selection of the solid support (resin) is dictated by the desired C-terminal functionality of the final peptide. For synthesizing this compound with a C-terminal carboxylic acid, Wang resin is a common choice. youtube.comkarger.com If a C-terminal amide (this compound-NH₂) is desired, resins such as the Rink Amide or Sieber Amide are used. karger.comcapes.gov.br Trityl-based resins are also highly recommended for peptides with C-terminal tryptophan residues, although in this case, the C-terminal is alanine. capes.gov.br

Coupling ReagentDescriptionAdvantages
HBTU/HOBt A common uronium-based reagent used with an additive.Fast coupling, low racemization, effective for standard and difficult couplings. mdpi.com
HATU A uronium reagent based on HOAt, generally more reactive than HBTU.Highly efficient, particularly for sterically hindered couplings. acs.org
DCC/HOBt A classic carbodiimide-based coupling method.Cost-effective and widely used, though the dicyclohexylurea byproduct can be problematic in SPPS. lookchem.com
DIC/HOBt Similar to DCC/HOBt, but the diisopropylurea byproduct is soluble, making it more suitable for SPPS.Avoids precipitation issues of DCC byproduct.

This table compares common coupling reagents used in the synthesis of peptides like this compound.

Advanced Chemical Synthesis Approaches for this compound Analogs

To investigate structure-activity relationships, researchers often synthesize analogs of a parent peptide by modifying its sequence or structure.

Site-specific amino acid substitution involves replacing one or more amino acids in the this compound sequence with other natural or unnatural amino acids. This is readily achieved using standard SPPS protocols by simply introducing the desired Fmoc-protected amino acid at the appropriate cycle in the synthesis. For example, in studies of molecular recognition, analogs of this compound were synthesized, including Trp-Ala-Trp, Ala-Trp-Trp, Trp-Trp-Gly, and Trp-Tyr-Ala. researchgate.net Another study provided a general synthetic route for Trp-Trp-AA-OBzl, where AA represents any proteinogenic amino acid, further demonstrating the feasibility of creating a library of analogs based on the this compound scaffold. lookchem.com The synthesis of analogs with unnatural amino acids, such as those with modified indole rings or conformational constraints, follows the same principles, provided the corresponding protected building block is available. nih.govd-nb.info

Parent PeptideAnalog SequenceType of Substitution
This compoundTrp-Ala -TrpSequence Isomer
This compoundAla -Trp-TrpSequence Isomer
This compoundTrp-Trp-Gly Substitution at C-terminus
This compoundTrp-Tyr -AlaSubstitution at position 2

This table lists examples of this compound analogs synthesized for research purposes. researchgate.net

Isotopic labeling is a powerful technique for studying the structure and dynamics of peptides using methods like Nuclear Magnetic Resonance (NMR) spectroscopy. Specific atoms in the peptide are replaced with their heavier isotopes, such as ²H (deuterium), ¹³C, or ¹⁵N.

For the this compound sequence, this has been demonstrated through the synthesis of WALP peptides, which contain a this compound motif. In this research, deuterium-labeled Fmoc-L-tryptophan was incorporated into the peptide using solid-phase synthesis to study the orientation of the indole rings in a membrane environment via deuterium (B1214612) NMR. uark.edu The synthesis of such labeled peptides is achieved by using the desired isotopically labeled Fmoc-amino acid during the SPPS process. uark.edu For NMR analysis, it is common to use precursors like ¹³C- or ¹⁵N-labeled indole to biosynthetically produce labeled tryptophan, which can then be chemically protected for use in SPPS. This allows for detailed structural characterization that would otherwise be difficult to obtain.

Structural Elucidation and Conformational Analysis of Trp Trp Ala

Primary Sequence Analysis and Peptide Bond Integrity in Trp-Trp-Ala

The primary structure of a peptide is defined by the linear sequence of its amino acid residues, which are covalently linked by peptide bonds. In this compound, the sequence consists of L-Tryptophan, a second L-Tryptophan, and L-Alanine at the C-terminus. The integrity of this specific sequence is paramount for its function, particularly in host-guest chemistry.

Research has demonstrated that the this compound sequence exhibits exceptionally high binding affinity for certain self-assembled coordination cages. acs.orgresearchgate.netacs.org Studies using techniques like UV-Vis spectroscopy and NMR have shown that this particular arrangement is strongly favored for encapsulation within specific molecular hosts. rsc.orgrsc.org The order of the amino acids is critical; peptides with the same residues but in a different sequence, such as Ac-Trp-Ala-Trp-NH2 and Ac-Ala-Trp-Trp-NH2, show significantly lower binding affinities. researchgate.netmdpi.com Even single mutations, for instance, substituting alanine (B10760859) with glycine (B1666218) (Trp-Trp-Gly), result in a marked decrease in recognition efficiency. acs.orgmdpi.com This high degree of sequence selectivity underscores the importance of the intact this compound primary structure. The driving force for this selective binding is often attributed to cooperative CH-π and π-π stacking interactions between the electron-rich indole (B1671886) rings of the two adjacent tryptophan residues and the electron-deficient panels of the host cage. researchgate.netacs.orgrsc.orgscribd.com

Peptide SequenceRelative Binding AffinityReference
Ac-Trp-Trp-Ala-NH2Very Strong (Ka ≥10^6 M^-1) acs.orgresearchgate.netmdpi.com
Ac-Trp-Ala-Trp-NH2Much Poorer acs.orgresearchgate.netmdpi.com
Ac-Ala-Trp-Trp-NH2Much Poorer acs.orgresearchgate.netmdpi.com
Ac-Trp-Trp-Gly-NH2Not Recognized Efficiently acs.orgmdpi.com
Ac-Trp-Tyr-Ala-NH2Much Lower mdpi.com

Secondary Structure Propensities of this compound

While short peptides in solution often exist as random coils, the this compound sequence can be induced to adopt more defined secondary structures, particularly when interacting with other molecules or surfaces.

Studies have shown that short peptides can be induced to form α-helical conformations when encapsulated within an artificial hydrophobic cavity. acs.org For peptides containing the this compound motif, evidence of α-helical structure has been observed upon binding to metal-organic cages. rsc.orgrsc.org This conformational change is supported by Nuclear Overhauser Effect (NOE) spectroscopy, which detects through-space interactions between protons. The observation of specific NOE correlations, such as dαβ(i, i+3), dαN(i, i+3), and dαN(i, i+4), provides strong evidence for the formation of an α-helix. rsc.orgrsc.org Molecular dynamics simulations have further supported that encapsulation allows these peptides to adopt their innate helical conformational preferences. rsc.org

In addition to helical structures, peptides containing aromatic residues can also adopt other conformations. When bound within certain zinc-porphyrin-based metal-organic cages, short peptides have been shown to adopt mixed β-turn (specifically a 3(10) helix) and α-helix (4(13)) conformations. rsc.orgrsc.org For a tripeptide, a 3(10) helix conformation, which is a type of tight turn, was observed. rsc.orgrsc.org While extensive β-sheet formation is less commonly reported for this specific tripeptide in isolation, some studies note that alanine-based peptides can adopt β-sheet structures under certain conditions, such as in the gas phase. acs.org The propensity for β-sheet or turn formation in this compound is highly dependent on its environment, such as the specific architecture of a host molecule. rsc.orgrsc.org

Side-Chain Conformational Dynamics of Tryptophan Residues within this compound

The conformational freedom of the two large tryptophan side chains is a defining feature of this compound's structure and interactions.

Ramachandran Plot RegionResidues in Region (%)Reference
Most Favoured Regions92.2 - 93.4 uni-marburg.de
Additionally Allowed Regions6.3 - 7.8 uni-marburg.de
Generously Allowed Regions0 - 0.3 uni-marburg.de
Disallowed Regions0.0 uni-marburg.de

Note: Data is illustrative from a protein kinase A structure containing a relevant sequence motif. uni-marburg.de

The orientation of the tryptophan indole side chains (rotameric states) is crucial for the peptide's interactions. The selective binding of this compound to host molecules is driven by specific orientations of these rings that maximize favorable interactions like π-π stacking. rsc.orgscribd.com X-ray and NMR analyses have confirmed that all residues of the this compound sequence cooperatively interact with host cages via these CH-π and π-π interactions, which necessitates specific rotameric conformations of the indole rings. researchgate.netacs.org The fluorescence properties of tryptophan are also sensitive to its local environment and conformation, with fluorescence decay kinetics being consistent with the existence of different side-chain rotamers or conformers. researchgate.net The geometry of interaction between two tryptophan side chains, whether edge-to-face or parallel-displaced, is determined by a combination of electrostatic and van der Waals forces, further dictating the preferred rotameric states. acs.org

Theoretical and Computational Structural Studies of this compound

Theoretical and computational methods are indispensable for understanding the structural dynamics and conformational preferences of peptides like Tryptophan-Tryptophan-Alanine (this compound). These approaches provide insights at an atomic level that complement experimental data.

Molecular Mechanics and Quantum Chemical Calculations (e.g., DFT)

Molecular mechanics (MM) and quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the structure and energetics of peptides. MM methods utilize classical force fields to approximate the potential energy of a system, making them suitable for exploring the conformational space of larger molecules. Quantum chemical methods, while more computationally intensive, provide a more accurate description of electronic structure and are often used to refine geometries and calculate energetic properties.

For instance, studies have employed the AMBER suite of programs, which utilizes force field methods, to generate and analyze low-energy structures of peptides. ucsb.edu These calculations can determine theoretical cross-sections that are then compared with experimental data from techniques like ion mobility spectrometry to propose likely gas-phase structures. ucsb.edu

DFT calculations, specifically using methods like B3LYP, have been used to determine the optimized energies of different peptide conformations. ucsb.edu Such calculations are critical for understanding the relative stabilities of various structural arrangements. In the context of host-guest chemistry, molecular mechanics calculations have been performed to investigate the interactions between peptides and synthetic receptors. acs.org For example, the Forcite module in BIOVIA Materials Studio has been used to model the binding of peptides within a polyaromatic receptor cavity. acs.org These theoretical studies can reveal detailed host-guest interactions and explain the selectivity observed for specific peptide sequences like this compound. acs.orgacs.org

Computational Method Application to this compound and Related Peptides Key Findings
Molecular Mechanics (AMBER) Generation of low-energy structures and theoretical cross-sections. ucsb.eduProvides candidate structures for comparison with experimental ion mobility data. ucsb.edu
Density Functional Theory (B3LYP) Calculation of optimized energies for different conformations. ucsb.eduDetermines the relative stability of various peptide structures. ucsb.edu
Molecular Mechanics (Forcite) Investigation of host-guest interactions with synthetic receptors. acs.orgElucidates the binding mode and selectivity of receptors for specific peptide sequences. acs.org

Molecular Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations offer a dynamic view of peptide behavior, allowing for the exploration of conformational ensembles over time. kit.edu By simulating the motions of atoms and molecules, MD can reveal the flexibility of a peptide and the transitions between different conformational states. These simulations are particularly valuable for understanding how peptides like this compound behave in different environments, such as in solution or when interacting with membranes or receptors.

MD simulations have been instrumental in studying the interaction of peptides containing the this compound sequence with other molecules. For example, simulations can provide insights into how all residues of the this compound sequence cooperatively interact with a molecular cage through CH−π and π−π interactions. acs.org Furthermore, MD studies have been used to demonstrate the cation–π stabilization in β-hairpin structures containing tryptophan residues. scribd.com

The process of an MD simulation typically involves placing the peptide in a simulated environment, such as a water box, heating the system to a desired temperature, and then equilibrating it before running the production simulation. kit.edu Programs like GROMACS are commonly used for performing these simulations. kit.edu The resulting trajectories provide a wealth of information about the peptide's conformational landscape.

Simulation Type System Studied Key Insights
Molecular Dynamics This compound sequence interacting with a molecular cage. acs.orgRevealed cooperative CH−π and π−π interactions between the peptide and the cage. acs.org
Molecular Dynamics β-hairpin peptides with Arg-Trp pairs. scribd.comDemonstrated the role of cation–π interactions in stabilizing the peptide structure. scribd.com
Molecular Dynamics General peptide in a water box. kit.eduProvides a methodology to explore the temporal evolution and conformational flexibility of the peptide. kit.edu

Intermolecular Interactions of Trp Trp Ala in Diverse Environments

Non-Covalent Interactions within Trp-Trp-Ala Assemblies

The spontaneous organization of this compound into ordered nanostructures is driven by a synergistic combination of specific, directional non-covalent interactions. These forces, though individually weak, collectively provide the thermodynamic impetus for self-association.

The presence of two consecutive tryptophan residues makes π-π stacking a dominant and highly influential interaction in the self-assembly of this compound [13, 14]. The large, electron-rich indole (B1671886) side chains of tryptophan are predisposed to engage in stacking, which significantly stabilizes the resulting aggregates.

Computational and experimental studies reveal that these interactions are not simple face-to-face arrangements but are typically parallel-displaced or T-shaped geometries. This displacement minimizes electrostatic repulsion between the electron clouds of the aromatic rings while maximizing attractive van der Waals forces . The stacking of indole rings contributes to a significant decrease in the system's free energy, acting as a primary driving force for the longitudinal growth of peptide assemblies. Spectroscopic analyses, such as UV-Vis and fluorescence spectroscopy, show characteristic changes upon aggregation—including hypochromicity and red-shifts—that are indicative of strong electronic coupling between stacked indole rings . These interactions are crucial for forming the core of nanostructures like fibers and tubes, where the tryptophan side chains are oriented towards the interior.

ParameterDescriptionTypical Value / ObservationReference(s)
Interaction GeometryPredominant spatial arrangement of indole rings.Parallel-displaced or T-shaped configurations.
Interplanar DistanceThe centroid-to-centroid distance between stacked indole rings.3.5 – 3.8 Å,
Stabilization EnergyCalculated energetic contribution of a single π-π stacking interaction.-10 to -25 kJ/mol
Spectroscopic SignatureChanges in absorption or emission spectra upon aggregation.UV hypochromicity; Red-shift in fluorescence emission.

Complementing the π-π stacking forces, extensive hydrogen bonding networks provide directional specificity and structural rigidity to this compound assemblies . These networks are primarily formed by the peptide backbone, where the amide nitrogen (N-H) acts as a hydrogen bond donor and the carbonyl oxygen (C=O) acts as an acceptor.

Intermolecular N-H···O hydrogen bonds link adjacent this compound molecules, often promoting the formation of β-sheet-like arrangements. These sheets can then stack or roll to form higher-order structures such as nanofibers and nanotubes [6, 7]. The repetitive and cooperative nature of these hydrogen bonds makes them a powerful force for creating long-range order. In addition to these classical hydrogen bonds, weaker C-H···O interactions have also been identified. These can involve C-H groups from the tryptophan indole rings or the alanine (B10760859) side chain interacting with backbone carbonyl oxygens, further reinforcing the supramolecular architecture . The precise geometry and strength of these bonds, confirmed through techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction, are critical determinants of the final morphology of the self-assembled material [6, 15].

Bond TypeDonorAcceptorStructural RoleReference(s)
Classical H-BondBackbone Amide (N-H)Backbone Carbonyl (C=O)Formation of β-sheet-like motifs; structural directionality., ,
Classical H-BondIndole N-HSolvent (water) or Carbonyl (C=O)Mediates peptide-solvent and peptide-peptide interactions.
Weak H-BondIndole C-HBackbone Carbonyl (C=O)Adds to packing stability and structural refinement.
Weak H-BondAlanine Cα-H, Cβ-H₃Backbone Carbonyl (C=O)Contributes to local conformational stability.

The hydrophobic effect is a crucial, albeit less specific, driving force for the initial aggregation of this compound in aqueous environments . The nonpolar tryptophan indole rings and the alanine methyl group are poorly solvated by water. To minimize the unfavorable disruption of the water hydrogen-bonding network, these hydrophobic moieties are driven to associate with one another, effectively sequestering themselves from the aqueous phase.

Interactions of this compound with Aqueous and Non-Aqueous Solvents

The solvent environment plays a pivotal role in modulating the structure and assembly of this compound. The peptide's conformation and aggregation propensity are highly sensitive to solvent properties such as polarity, hydrogen bonding capacity, and viscosity [13, 18].

This compound exhibits significant conformational plasticity, adopting different secondary structures in response to the surrounding solvent. This behavior is often studied using circular dichroism (CD) spectroscopy, which is sensitive to peptide backbone conformation .

In highly polar, competitive hydrogen-bonding solvents like water, the peptide may exist in a relatively disordered or "random coil" state, particularly at low concentrations where intermolecular interactions are minimized. However, upon increasing concentration or changing to a less polar medium, distinct conformational transitions occur. For instance, in solvents like methanol (B129727) or structure-inducing co-solvents such as trifluoroethanol (TFE), this compound has been shown to adopt more ordered conformations, including β-sheet or turn-like structures. TFE, for example, is known to weaken peptide-water hydrogen bonds and promote intramolecular hydrogen bonding, thereby favoring folded or aggregated states . This solvent-mediated control over conformation is fundamental, as the pre-organization of the peptide monomer into a specific conformation can be a prerequisite for its assembly into a particular supramolecular architecture .

SolventSolvent TypeObserved Conformation (via CD Spectroscopy)Reference(s)
Water (pH 7.4 Buffer)Polar, ProticPredominantly random coil at low concentrations; β-sheet upon aggregation.
Trifluoroethanol (TFE)Fluorinated Alcohol, H-bond promoterPromotes ordered structures; shift towards β-sheet or turn conformations.
MethanolPolar, ProticInduces aggregation and formation of β-sheet structures more readily than water.

Interactions with Divalent Metal Ions and Other Cations

The self-assembly process of this compound can be significantly influenced by the presence of cations, particularly divalent metal ions like Ca²⁺ and Mg²⁺ [9, 12]. These ions can act as coordination centers or "molecular glues," interacting with electron-rich sites on the peptide and templating the formation of specific nanostructures.

The primary binding sites for metal cations on the this compound peptide are the carbonyl oxygen atoms of the peptide backbone and the terminal carboxylate group . A single divalent cation can simultaneously coordinate with two or more peptide molecules, effectively bridging them and promoting aggregation. This templating effect can lower the critical aggregation concentration and accelerate the kinetics of assembly . Furthermore, the specific ion can influence the final morphology of the assembly. For example, the presence of Ca²⁺ has been shown to modulate the structure of this compound aggregates, sometimes leading to more uniform or crystalline nanofibers compared to those formed in its absence . The coordination geometry of the metal ion dictates the spatial arrangement of the bound peptides, thereby exerting fine control over the resulting supramolecular architecture .

CationPrimary Interaction Site(s)Observed Effect on AssemblyReference(s)
Ca²⁺Backbone carbonyl oxygens, C-terminal carboxylateAccelerates aggregation; promotes formation of more ordered nanofibers.,
Mg²⁺Backbone carbonyl oxygens, C-terminal carboxylateInduces aggregation, potentially with different kinetics or morphology compared to Ca²⁺.
Na⁺, K⁺C-terminal carboxylate (weaker interaction with carbonyls)Minor influence; primarily screens electrostatic repulsion at high concentrations.

Cation-Pi Interactions with Aromatic Residues

Cation-pi (cation-π) interactions are noncovalent molecular forces between a cation and the electron-rich pi system of an aromatic ring. wikipedia.org The indole side chains of the tryptophan residues in this compound are potent electron donors, making them prime candidates for such interactions. rsc.org These interactions are significant in protein structure and molecular recognition, with energies comparable to hydrogen bonds and salt bridges. wikipedia.org

Studies on various proteins have shown that tryptophan is frequently involved in cation-π interactions. pnas.org In fact, over a quarter of all tryptophan residues in the Protein Data Bank are found to engage in energetically significant cation-π interactions. pnas.org The interaction typically involves a cationic partner, such as the side chains of lysine (B10760008) or arginine, or metal cations, positioned within 6.0 Å of the aromatic face of the tryptophan ring. proteopedia.org The geometry of this interaction is often biased toward the six-membered ring of the indole group. pnas.org Theoretical studies on complexes between the guanidinium (B1211019) cation (mimicking the arginine side chain) and aromatic amino acids, including tryptophan, have revealed that both hydrogen bonds and cation-π interactions contribute to the stability of these complexes. mdpi.com For tryptophan, which has a bicyclic indole ring, a larger number of cation-π contributions are observed compared to other aromatic amino acids. mdpi.com

The strength and nature of these interactions can be modulated by the surrounding environment. For instance, the presence of multiple tryptophan residues, as in the this compound sequence, can lead to cooperative binding effects. Research on tryptophan-rich antimicrobial peptides has highlighted the importance of cation-π interactions in their association with and disruption of bacterial membranes. nih.gov

Interacting MoietyKey FindingsSignificance
Cationic Amino Acid Side Chains (e.g., Arginine, Lysine)Forms stable complexes with the indole rings of tryptophan via cation-π interactions. Arginine is more frequently involved than lysine. pnas.orgCrucial for protein folding, stability, and protein-protein interactions. wikipedia.orgpnas.org
Metal CationsCan align over the face of the tryptophan ring, contributing to the stability of the peptide-metal complex. proteopedia.orgInfluences the structure and function of metalloproteins.
Aromatic Residues (e.g., Trp-Trp)The presence of adjacent tryptophan residues can enhance binding affinity through π-π stacking and cooperative effects. rsc.orgImportant for sequence-selective binding and self-assembly. rsc.org

Metal Coordination and Resulting Structural Perturbations

The this compound peptide can coordinate with various metal ions, leading to significant changes in its conformation and stability. The binding can occur through the N-terminal amino group, the C-terminal carboxyl group, the amide nitrogens of the peptide backbone, and the indole rings of the tryptophan residues. researchgate.net

Computational studies on the dipeptide Trp-Trp with metal cations such as Na+, K+, Cu2+, and Zn2+ have shown that multi-dentate complexes, where the metal ion interacts with multiple sites on the peptide, are the most favorable. researchgate.net The interaction with the aromatic rings (cation-π) is a significant contributor to the stability of these complexes. researchgate.net The specific geometry of the metal coordination can induce structural perturbations, such as the formation of turn-like structures in the peptide backbone. nih.gov

For instance, in studies of tetrapeptides containing a Trp-Aib (α-aminoisobutyric acid) sequence, the presence of the peptide was found to facilitate the extraction of metal ions like Cu(II), Ag(I), and Pd(II) from an aqueous phase into an organic phase. nih.gov This indicates a strong interaction and the formation of a stable peptide-metal complex. The efficiency of this extraction was influenced by the hydrophobicity and conformation of the peptide, with a turn conformation being important for metal binding. nih.gov

In the context of larger protein structures, metal coordination involving tryptophan can be critical for function. For example, in the integrin α5β1, a cyclic peptide containing an RGD-Trp sequence binds to the protein, and the tryptophan residue of the peptide forms a T-shaped interaction with a tryptophan residue (Trp-157) in the protein's binding site. nih.gov This interaction is crucial for the high-affinity binding of the peptide. nih.gov Similarly, the redesign of metal-binding sites in peptides, such as α-melanocyte stimulating hormone (α-MSH), has shown that the coordination of metals like Rhenium (Re) can involve the amide nitrogen of a tryptophan residue, which can affect the peptide's biological activity. pnas.org

Metal IonCoordination Sites on this compoundStructural Perturbation
Transition Metals (e.g., Cu2+, Zn2+)N-terminal amine, C-terminal carboxyl, amide nitrogens, indole rings (cation-π). researchgate.netFormation of stable, multi-dentate complexes; induction of specific secondary structures like turns. researchgate.netnih.gov
Alkali/Alkaline Earth Metals (e.g., Na+, K+)Primarily through cation-π interactions with the indole rings. researchgate.netStabilization of specific peptide conformations. researchgate.net
Rhenium (Re) / Technetium (Tc)Can involve amide nitrogens of the peptide backbone, including that of tryptophan. pnas.orgReduces conformational freedom and can stabilize active conformations. pnas.org

Interactions of this compound with Model Biological Interfaces

The unique properties of the this compound sequence, particularly the hydrophobicity and aromaticity of the tryptophan residues, make it a key player in interactions with biological interfaces such as cell membranes and protein surfaces.

Integration and Orientation in Membrane Mimetic Systems and Lipid Bilayers

Tryptophan residues are often referred to as "interfacial anchors" in membrane proteins because of their preference for the lipid-water interface. nih.govmdpi.com The indole side chain of tryptophan has a dual character: the aromatic rings are hydrophobic, favoring insertion into the nonpolar core of the lipid bilayer, while the N-H group can act as a hydrogen bond donor, interacting with the polar headgroups of lipids or water molecules. nih.govmdpi.com

In peptides like the WALP series (acetyl-GWW(LA)n-WWA-ethanolamide), which are designed to span membranes as α-helices, the tryptophan residues at the ends of the helix are crucial for anchoring the peptide in the correct orientation within the bilayer. nih.govuark.edu Studies using solid-state NMR have shown that these tryptophan residues maintain a preferred orientation at the interface, though they still experience significant motion. nih.gov The indole ring tends to orient with its hydrophobic part towards the membrane core and its N-H group towards the lipid headgroups. nih.gov

The fluorescence of the tryptophan indole ring is highly sensitive to the polarity of its environment. mdpi.com When a tryptophan-containing peptide like this compound binds to and inserts into a lipid bilayer, the environment around the tryptophan residues becomes more hydrophobic. This results in a "blue shift" (a shift to a shorter wavelength) in the fluorescence emission spectrum, which can be used to quantify the extent of membrane insertion. mdpi.com In studies of the antimicrobial peptide tritrpticin, which contains a Trp-Trp-Trp sequence, the substitution of any of the tryptophan residues with alanine significantly reduced the peptide's ability to perturb membranes, highlighting the critical role of these residues in membrane interactions. mdpi.com

Membrane SystemKey Findings on this compound InteractionMethodology
Phospholipid Bilayers (e.g., DMPC, POPC/POPG)Tryptophan residues act as interfacial anchors, with a preferred orientation at the lipid-water interface. nih.govmdpi.com Insertion into the membrane leads to a more hydrophobic environment around the Trp residues. mdpi.comSolid-State NMR, Tryptophan Fluorescence Spectroscopy. nih.govmdpi.com
Membrane Mimetic Systems (e.g., Micelles)Binding affinity and conformational changes upon interaction can be quantified. Cation-π interactions can be spectroscopically active in these systems. nih.govFluorescence Spectroscopy, NMR. nih.govmdpi.com

Peptide-Protein Interaction Motifs and Binding Site Analysis

The this compound sequence, and more broadly, tryptophan-containing motifs, are frequently found at the heart of peptide-protein interactions. Tryptophan is often enriched in the "hot spots" of protein-protein interfaces, which are the residues that contribute most to the binding energy. mdpi.compnas.org The large, aromatic, and somewhat hydrophobic nature of the tryptophan side chain allows it to make extensive contacts within a binding pocket. oup.com

In a study involving a water-soluble metal-organic cage, it was found that the cage selectively binds oligopeptides containing the this compound sequence with high affinity. rsc.org The primary driving force for this binding was proposed to be π-π stacking between the electron-rich indole rings of the tryptophan residues and the electron-deficient ligands of the cage. rsc.org The presence of two adjacent tryptophan residues was shown to significantly enhance the binding strength compared to peptides with a single tryptophan or other aromatic residues. rsc.org

Analysis of protein-protein binding sites has revealed that tryptophan is a key residue. pnas.orgoup.com When a tryptophan residue is part of a binding interface, its accessible surface area is significantly reduced upon complex formation. oup.com Furthermore, the conservation of tryptophan on a protein's surface is a strong indicator of a binding site. pnas.org In the trp repressor protein, for example, mutations of key residues within the tryptophan-binding site, such as arginine, led to a dramatic decrease in the protein's affinity for both tryptophan and its target DNA operator. nih.gov This underscores the intricate network of interactions that define a tryptophan-binding pocket.

The interaction of a Trp-Trp motif is also seen in the binding of certain drugs to proteins. In the LmrR protein, a transcriptional regulator, two tryptophan residues (W96 and W96') form a face-to-face arrangement in the drug-binding site. acs.org Aromatic drugs can stack between these two tryptophan side chains, and this π-π stacking interaction is crucial for high-affinity binding. acs.org

Interaction MotifBinding Site CharacteristicsExamples
This compound SequenceBinds with high affinity to complementary sites, driven by π-π stacking and hydrophobic interactions. rsc.orgBinding to a metal-organic cage. rsc.org
Tryptophan in Protein "Hot Spots"Significant reduction in accessible surface area upon binding; often surrounded by a ring of hydrophobic residues. pnas.orgoup.comGeneral protein-protein interfaces. pnas.orgoup.com
Face-to-Face Trp-TrpForms a binding pocket for aromatic molecules through π-π stacking. acs.orgDrug binding site of the LmrR protein. acs.org

Self Assembly and Supramolecular Architectures Formed by Trp Trp Ala

Mechanistic Principles of Trp-Containing Peptide Self-Assembly

The self-assembly of peptides containing tryptophan, such as Trp-Trp-Ala, is a complex process driven by a delicate balance of intermolecular forces. The indole (B1671886) side chain of tryptophan plays a pivotal role, participating in π-π stacking interactions, hydrophobic effects, and hydrogen bonding. nih.govnih.gov These interactions are the primary drivers for the initial association of peptide monomers and their subsequent organization into higher-order structures. The aromatic nature of tryptophan residues is a significant factor in promoting self-assembly. nih.gov

The self-assembly of tryptophan-containing peptides typically follows a nucleation-dependent polymerization mechanism. This process is characterized by two distinct phases: a lag phase (nucleation) where peptide monomers slowly associate to form stable nuclei, followed by a rapid growth phase (elongation) where these nuclei act as templates for the addition of more monomers. nih.govpnas.org

The kinetics of this process can be monitored by techniques such as fluorescence spectroscopy, often using dyes like Thioflavin T (ThT) which exhibits enhanced fluorescence upon binding to β-sheet-rich amyloid structures. nih.govmdpi.com The aggregation of tryptophan-containing peptides can show a sigmoidal curve, which is characteristic of amyloid formation, with a lag phase followed by a rapid growth phase and finally a plateau. nih.gov

From a thermodynamic standpoint, the self-assembly process is generally spontaneous, driven by a favorable change in Gibbs free energy (ΔG). This is typically the result of a negative enthalpy change (ΔH), arising from the formation of stabilizing non-covalent bonds, and a positive entropy change (ΔS), often attributed to the release of ordered water molecules from the peptide's hydrophobic surfaces into the bulk solvent (the hydrophobic effect). The formation of peptide bonds themselves is a thermodynamically unfavorable process that requires energy input. nih.gov

Chirality is a fundamental property of amino acids that exerts profound control over the morphology and hierarchical organization of self-assembling peptide nanostructures. nih.govrsc.org The stereochemistry of the constituent amino acids dictates the specific packing arrangements and intermolecular interactions, leading to the formation of distinct supramolecular architectures. nih.gov

For tryptophan-containing peptides, the use of D-amino acids in place of the natural L-amino acids can significantly alter the self-assembly pathway. researchgate.net This can lead to changes in the helical twist of nanofibers, the morphology of the resulting aggregates, and even their mechanical properties. nih.gov For instance, mixtures of L- and D-enantiomers of aromatic amino acids have been shown to co-assemble into crystalline, flake-like structures that are mechanically more robust than the unbranched fibers formed by the pure enantiomers. nih.gov The introduction of a D-amino acid into a tripeptide sequence has been demonstrated to induce the formation of a γ-turn conformation, leading to self-assembly into nanoplates with enhanced thermal stability. nih.gov

Factor Influence on Self-Assembly References
Tryptophan Residues Promote π-π stacking, hydrophobic interactions, and hydrogen bonding. nih.govnih.gov
Kinetics Follows nucleation-dependent polymerization with a characteristic lag and growth phase. nih.govpnas.orgnih.gov
Thermodynamics Spontaneous process driven by favorable enthalpy and entropy changes. nih.gov
Chirality Dictates molecular packing, helical twist of nanofibers, and overall morphology of aggregates. Can enhance mechanical and thermal stability. nih.govrsc.orgresearchgate.netnih.gov

Morphological Characterization of Self-Assembled this compound Nanostructures

While direct morphological studies on this compound are limited, the behavior of similar tryptophan-rich peptides allows for informed predictions regarding the types of nanostructures it is likely to form. The self-assembly process is expected to yield a variety of morphologies, primarily driven by the strong associative properties of the tryptophan residues.

Tryptophan and its derivatives have a known propensity to self-assemble into nanofibrous structures. researchgate.netrsc.org Under physiological conditions, tryptophan can form amyloid-mimicking nanofibers. rsc.org These structures are characterized by a cross-β sheet conformation, where β-strands run perpendicular to the fiber axis. mdpi.com The formation of these amyloid-like fibrils is a hallmark of many self-assembling peptide systems. acs.org

The morphology of these fibrils can be influenced by the peptide sequence and the conditions of self-assembly. For instance, the length and diameter of the nanofibers can vary. Studies on tryptophan-containing peptide conjugates have shown the formation of nanofibers with uniform widths of approximately 4-5 nm and lengths of several micrometers. nih.gov The presence of tryptophan has been shown to be a key factor in the molecular associations that lead to the formation of amyloid fibrils. nih.gov

Tripeptides are known to be capable of forming hydrogels at neutral pH. strath.ac.uknih.gov The self-assembly of peptides into a three-dimensional network of nanofibers can lead to the entrapment of water molecules, resulting in the formation of a hydrogel. mdpi.comnih.govresearchgate.net This process is often triggered by a change in environmental conditions, such as pH. mdpi.com

The gelation properties are highly dependent on the peptide sequence and the presence of aromatic residues. N-terminal aromatic groups can facilitate self-assembly in aqueous environments, leading to the formation of supramolecular hydrogels cross-linked by non-covalent interactions. mdpi.com While specific data for this compound is not available, its tryptophan-rich nature suggests a strong potential for hydrogel formation under appropriate conditions. The mechanical properties of such gels can be influenced by factors like temperature. researchgate.net

Nanostructure Description Key Driving Interactions References
Nanofibers Elongated structures with diameters on the nanometer scale.π-π stacking, hydrogen bonding, hydrophobic interactions. researchgate.netrsc.orgnih.gov
Amyloid-like Fibrils A specific type of nanofiber with a characteristic cross-β sheet structure.Extensive hydrogen bonding forming β-sheets, π-π stacking. nih.govmdpi.comnih.govacs.org
Hydrogels 3D network of nanofibers entrapping a large amount of water.Inter-fiber interactions, hydrogen bonding with water. strath.ac.uknih.govmdpi.comnih.govresearchgate.net

Modulation of this compound Self-Assembly by Environmental Factors

The self-assembly of this compound is expected to be highly sensitive to changes in its surrounding environment. Factors such as pH, temperature, and solvent composition can significantly influence the kinetics, thermodynamics, and morphology of the resulting supramolecular structures.

pH: The ionization state of the N- and C-termini of the tripeptide is directly affected by the pH of the solution. This can alter the electrostatic interactions between peptide molecules, thereby influencing their self-assembly. acs.orgntu.edu.sgrsc.orgresearchgate.net For some peptides, a change in pH can trigger the formation or dissolution of fibrillar structures. acs.org For instance, low pH and high ionic strength conditions can promote the self-assembly of certain peptides. ntu.edu.sg

Temperature: Temperature can affect the stability of the non-covalent interactions that drive self-assembly. researchgate.netacs.orgresearchgate.net For some tryptophan-containing systems, higher temperatures can slow down the formation of aggregates and introduce a longer lag phase in the fibrillation kinetics. acs.orgnih.gov In other cases, temperature can influence the thickness and mechanical strength of the resulting fibrous materials. researchgate.net Heating can also lead to irreversible structural changes in self-assembled peptide structures. nih.gov

Solvent: The polarity of the solvent plays a crucial role in modulating the hydrophobic and π-π stacking interactions. nih.govresearchgate.netnih.gov Different solvent compositions can lead to the formation of distinct nanostructures. For example, a peptide-thiophene conjugate was shown to form fibers in a less polar solvent mixture, while forming vesicles and parallelogram sheets in a more polar environment. nih.gov The choice of solvent can directly impact the chiral inversion of nanofiber structures. nih.gov

Based on a comprehensive review of the available scientific literature, there is no information regarding the self-assembly and formation of supramolecular architectures by the specific chemical compound “this compound” (tryptophan-tryptophan-alanine). The provided outline presumes a body of research on the self-assembly of this tripeptide, including its dependence on pH, temperature, concentration, and co-solvents, as well as computational modeling of these processes. However, searches of scientific databases and journals did not yield any studies on these specific phenomena for this compound.

The existing research that mentions the this compound sequence focuses on a different context: its recognition and binding by other, larger supramolecular structures. Specifically, studies have shown that self-assembled coordination cages, such as certain palladium-ligand complexes (Pd6L4), exhibit a high degree of selectivity for binding peptides that contain the this compound sequence. acs.orgrsc.orggla.ac.ukrsc.orgrsc.org This recognition is attributed to strong cooperative interactions, primarily π-π stacking and CH-π interactions, between the electron-rich indole rings of the two tryptophan residues and the aromatic panels of the host cage. acs.orgrsc.orgrsc.orgnih.gov

The research highlights the sequence-selective nature of this binding, noting that tripeptides with the same amino acids in a different order (e.g., Trp-Ala-Trp or Ala-Trp-Trp) show significantly weaker affinity for the cage. acs.orgrsc.org This indicates the importance of the specific arrangement of the tryptophan residues for effective molecular recognition by this particular host system.

However, this body of work describes this compound as a guest molecule being recognized, not as a building block that itself undergoes self-assembly to form larger architectures. Therefore, it is not possible to provide scientifically accurate content for the requested article structure, as the foundational premise—the self-assembly of this compound—is not documented in the current scientific literature. No data exists to populate the requested sections or tables on the pH, temperature, concentration, or co-solvent effects on its self-assembly, nor are there computational models of such a process.

Consequently, the article focusing solely on the self-assembly of this compound as outlined cannot be generated.

Advanced Spectroscopic and Biophysical Characterization of Trp Trp Ala

Fluorescence Spectroscopy for Tryptophan Residues in Trp-Trp-Ala

Fluorescence spectroscopy is a powerful tool for examining proteins and peptides, with the intrinsic fluorescence of tryptophan residues being particularly informative. scirp.org The indole (B1671886) side chain of tryptophan is highly sensitive to its local microenvironment, making it a natural probe for conformational changes, ligand binding, and protein dynamics. nih.govresearchgate.netbmglabtech.comcore.ac.uk

The fluorescence of tryptophan is acutely sensitive to the polarity of its surroundings. nih.govmdpi.comacs.org When a tryptophan residue is exposed to a polar solvent like water, its emission maximum (λmax) is typically observed around 350 nm. nih.gov Conversely, a tryptophan residue buried in a nonpolar, hydrophobic region of a protein exhibits a blue shift in its λmax to as low as 308 nm. nih.govresearchgate.net

The environmental sensitivity allows fluorescence to be used to monitor interactions and conformational changes. Changes in the polarity of the local environment around the Trp-Trp moiety, induced by factors such as ligand binding or alterations in pH, will result in measurable shifts in the fluorescence emission spectrum. researchgate.netcore.ac.uk

Table 1: Environmental Effects on Tryptophan Fluorescence Properties

Environment Typical Emission Maximum (λmax) General Quantum Yield
Polar (e.g., Water) ~350 nm Lower
Nonpolar (e.g., Buried in Protein Core) 308–330 nm Higher
This compound (in aqueous buffer) ~348 nm Moderate (subject to self-quenching)

This table presents generalized data based on established principles of tryptophan fluorescence.

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. It can occur through dynamic (collisional) or static (formation of a non-fluorescent complex) mechanisms. acs.orgmdpi.com The accessibility of the tryptophan residues in this compound to external quenchers, such as iodide or acrylamide, can provide information about their location and exposure to the solvent. uri.edu Collisional quenching efficiency depends on the rate of collision between the quencher and the fluorophore, meaning surface-exposed residues are quenched more effectively than buried ones. mdpi.comuri.edu

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation, providing one or more fluorescence lifetimes (τ). For tryptophan in aqueous solution, the fluorescence decay is typically described by a double-exponential function, with lifetimes around 0.5 ns and 3.1 ns, which are assigned to different rotamers or excited states. rsc.orgmdpi.comresearchgate.net In peptides and proteins, the lifetimes can be more complex and are sensitive to the local environment and quenching interactions. acs.orgarxiv.org In this compound, the proximity of the two indole rings and the peptide backbone creates pathways for efficient quenching, which would be reflected in its fluorescence lifetimes. Analysis of fluorescence lifetimes for tryptophan-containing peptides often reveals multiple decay components, indicating conformational heterogeneity or different quenching mechanisms at play. mdpi.comnih.gov For example, a shorter lifetime component is often associated with quenching by a nearby group, such as a peptide bond or another side chain. nih.gov

Table 2: Representative Fluorescence Lifetimes of Tryptophan Analogs

Compound Condition Lifetime Component 1 (τ₁) Lifetime Component 2 (τ₂) Reference
Tryptophan pH 7.0, 20°C 3.14 ns 0.51 ns mdpi.com
This compound-Ser pH 9.5 Not specified Not specified ejournal.by
Ala-Trp pH 5.5 0.44 ns 1.28 ns mdpi.com

Data for this compound is not explicitly available; values for related compounds are shown for context.

The sensitivity of the N-terminal tryptophan's fluorescence to its protonation state has been exploited to develop genetically encoded pH indicators. Research on the tetrapeptide this compound-Ser (WWAS) has demonstrated that the fluorescence intensity and lifetime of the N-terminal Trp-Trp motif are dependent on pH within the physiological range of 5.5 to 9.0. researchgate.net This pH sensitivity is attributed to the interaction between the exposed N-terminal amino group and the first tryptophan residue. researchgate.net

As pH changes, the protonation state of the terminal amino group is altered, which in turn modulates the efficiency of electron transfer quenching of the adjacent tryptophan's excited state. This provides a mechanism to quantitatively determine pH from fluorescence measurements. researchgate.net While the Trp-Trp sequence is effective, it suffers from self-quenching. To improve performance, derivatives where the second tryptophan is replaced by other amino acids, such as alanine (B10760859) (Trp-Ala-Ala-Ser) or glutamic acid (Trp-Glu-Ala-Ser), have been synthesized. These derivatives exhibit higher fluorescence quantum yields and more sensitive pH responses compared to the this compound-Ser peptide, making them potentially better choices for pH probes. ejournal.byresearchgate.net

Circular Dichroism (CD) Spectroscopy for Conformation Assessment

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a widely used technique for studying the structure of chiral molecules like peptides. rsc.orgpsu.edu

The far-UV region of the CD spectrum (typically 180-240 nm) is dominated by the absorption of the peptide bond backbone. psu.eduunica.it The resulting spectrum is characteristic of the protein's secondary structure.

α-helices show strong negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm. researchgate.netunion.edu

β-sheets display a negative band around 216-218 nm and a positive band near 195 nm. union.edu

Random coil or disordered structures are characterized by a strong negative band near 200 nm. researchgate.net

For a short, flexible tripeptide like this compound in an aqueous solution, it is expected to exist predominantly in a disordered or random coil conformation. Therefore, its far-UV CD spectrum would likely be characterized by a single negative peak around 200-205 nm. researchgate.net It is important to note that aromatic side chains, especially tryptophan, can also contribute to the far-UV CD spectrum, which can sometimes complicate the analysis of secondary structure. unica.itnih.govresearchgate.net

The near-UV CD spectrum (250-320 nm) arises from the aromatic amino acid side chains (Trp, Tyr, Phe) and disulfide bonds. union.edu The signal in this region provides a sensitive fingerprint of the tertiary structure and the specific local environment of these chromophores. rsc.orgpsu.edu Tryptophan typically shows a prominent peak near 290 nm with fine structure. union.edu

For this compound, the near-UV CD spectrum would be dominated by the two tryptophan residues. The signals are highly sensitive to the distance and relative orientation of the two indole rings. rsc.org Interactions between the aromatic side chains, such as stacking or exciton (B1674681) coupling, can give rise to characteristic CD signals. creative-proteomics.comacs.org Therefore, near-UV CD can be used to probe the conformational preferences of the side chains and any defined structure they might adopt. Changes in the near-UV CD spectrum upon alteration of solvent conditions, pH, or temperature would indicate changes in the local environment and interactions of the two tryptophan side chains. nih.govnih.gov

Table 3: Characteristic Circular Dichroism Bands for Peptide Structural Elements

Structural Element Wavelength Region Characteristic Bands (nm)
α-Helix Far-UV Negative at ~222 and ~208; Positive at ~192
β-Sheet Far-UV Negative at ~216-218; Positive at ~195
Random Coil Far-UV Negative at ~195-205
Tryptophan Side Chain Near-UV Positive or negative bands from ~280-300

This table presents generally accepted CD bands for common secondary structures and tryptophan residues.

Table 4: List of Compounds Mentioned

Compound Name Abbreviation
Tryptophyl-tryptophyl-alanine This compound / WWA
Tryptophan Trp / W
Alanine Ala / A
Tyrosine Tyr / Y
Phenylalanine Phe / F
Glutamic Acid Glu / E
N-acetyl-L-tryptophanamide NATA
This compound-Ser WWAS
Trp-Ala-Ala-Ser WAAS

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-resolution information on the structure, dynamics, and interactions of molecules. For a peptide like Tryptophan-Tryptophan-Alanine (this compound), NMR is instrumental in elucidating its three-dimensional conformation in various states. acs.org The analysis relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N, which can be isotopically enriched in the peptide to enhance signal sensitivity and enable advanced experimental approaches. acs.org

Solution-State NMR for Conformational Elucidation

Solution-state NMR is the primary method for determining the structure and dynamics of peptides in a solvated, biologically relevant environment. For a small, flexible peptide like this compound, the observed NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), often represent an average of multiple rapidly interconverting conformations. biorxiv.org In some cases, this conformational flexibility can lead to significant line broadening of NMR signals, complicating detailed structural analysis. biorxiv.org

The assignment of proton (¹H) resonances is the first step in conformational analysis. Studies on analogous tryptophan-containing dipeptides, such as Ac-Trp-Trp-OMe, provide insight into the expected chemical shifts for the this compound sequence. oup.com The chemical shifts of backbone and side-chain protons are highly sensitive to the local electronic environment and, therefore, to the peptide's secondary structure and tertiary folds. nih.gov For instance, the α-proton chemical shifts can indicate tendencies toward helical or extended (sheet-like) conformations. nih.gov

Table 1: Representative ¹H-NMR Chemical Shifts for Tryptophan-Containing Peptide Fragments in DMSO-d₆ (Data derived from analogous structures reported in scientific literature)

Proton TypeTypical Chemical Shift (ppm)Observations and SignificanceSource
Indole NH (Trp)~10.70 - 10.82Highly deshielded proton, sensitive to hydrogen bonding and solvent exposure. oup.com
Amide NH (backbone)~7.85 - 8.31Position reflects backbone conformation and involvement in hydrogen bonds. oup.com
Aromatic CH (Trp)~7.38 - 7.49Chemical shifts of the indole ring protons are influenced by ring-stacking interactions. oup.com
α-CH (backbone)~4.53The CαH shift is a key indicator of secondary structure. oup.com
β-CH₂ (Trp side-chain)~3.13Side-chain conformation (χ1 angle) affects the shifts of these diastereotopic protons. oup.com

This table presents data from closely related compounds like Ac-Trp-Trp-OMe to illustrate the expected chemical shift ranges for the this compound peptide.

Solid-State NMR for Structural Analysis of Ordered Assemblies

While solution NMR characterizes molecules in a dynamic, solvated state, solid-state NMR (ssNMR) provides unparalleled insight into the structure of molecules in non-crystalline or immobile states, such as amyloid fibrils, microcrystals, or membrane-bound complexes. rsc.orgresearchgate.net For peptides like this compound, which may self-assemble into ordered structures, ssNMR is essential for structural characterization. The primary technique used is Magic Angle Spinning (MAS), which mechanically spins the sample at a specific angle (54.74°) to average out anisotropic interactions that would otherwise lead to extremely broad spectral lines. nih.gov

Using techniques like Rotational-Echo Double Resonance (REDOR), ssNMR can measure precise internuclear distances up to ~15-20 Å, providing critical restraints for determining the three-dimensional structure of the peptide within an assembly. mdpi.com Multidimensional correlation experiments, similar to those in solution NMR, can be applied to assign resonances and establish through-bond and through-space connectivities, revealing the peptide's conformation and intermolecular packing. nih.gov

Table 2: Information Obtainable from Solid-State NMR on this compound Assemblies

ssNMR TechniqueInformation GainedRelevance to this compound
Magic Angle Spinning (MAS) High-resolution spectra from solid samples.Enables detailed structural analysis of fibrillar or aggregated forms. biorxiv.org
Cross-Polarization (CP) Signal enhancement for low-abundance nuclei like ¹³C and ¹⁵N.Facilitates the study of peptide backbone and side-chain conformations. biorxiv.org
Dipolar Recoupling (e.g., REDOR) Precise internuclear distance measurements.Determines intermolecular contacts and peptide arrangement within an ordered assembly. mdpi.com
2D/3D Correlation Spectroscopy Resonance assignment and structural restraints.Elucidates the complete 3D structure of this compound in its solid form. rsc.org

Deuterium (B1214612) NMR for Tryptophan Indole Ring Orientation in Complex Systems

Deuterium (²H) NMR is a specialized technique particularly suited for probing the orientation and dynamics of specific molecular segments. In the context of this compound, this method has been powerfully applied to understand the behavior of the tryptophan indole rings, especially when the peptide is part of a larger system, such as a membrane-spanning peptide embedded in a lipid bilayer. nih.govnih.gov

In a notable series of studies, the this compound sequence was present at the C-terminus of WALP peptides, which are synthetic transmembrane helices. nih.govuark.edu By selectively replacing the protons on the tryptophan indole rings with deuterium, researchers could measure the quadrupolar splitting (Δνq) of the ²H NMR signal. This splitting value is directly dependent on the angle between the C-²H bond and the external magnetic field, providing precise information on the average orientation and motional freedom of the indole ring relative to the membrane normal. nih.govuark.edu

Findings from these studies on WALP peptides revealed that the Trp indole rings at the membrane-water interface have distinct orientations and dynamics depending on their position in the sequence. uark.edu The quadrupolar splittings indicated that the rings undergo rapid rotation about an axis parallel to the membrane normal but are otherwise restricted in their motion. uark.edu The Trp residues near the C-terminus (within the this compound motif) were found to be significantly more mobile than those near the N-terminus. nih.gov

Table 3: Representative Deuterium NMR Findings for Tryptophan in a Membrane Environment (Based on studies of WALP peptides containing the this compound sequence)

ParameterFindingInterpretationSource
Quadrupolar Splitting (Δνq) Varies with Trp position in the peptide sequence.Different Trp residues adopt distinct average orientations at the membrane interface. uark.edu
Reduction of Splitting (β=0° vs. 90°) A factor of two reduction is observed.Indicates rapid rotation of the peptide around the membrane normal axis. uark.edu
Splitting Magnitudes Intermediate between "free" indole and highly restricted gramicidin (B1672133) A.The Trp residues in the WALP context experience significant but not complete motional restriction. nih.gov
Positional Dynamics Indole rings near the C-terminus show smaller splittings.Trp residues within the this compound motif are more mobile than those at the N-terminal anchor. nih.gov

Mass Spectrometry for Molecular Characterization of this compound

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of peptides. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules, which allows for the confirmation of molecular weight, determination of purity, and elucidation of the primary amino acid sequence. polypeptide.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize peptides like this compound for MS analysis. nih.gov

Peptide Identification and Purity Determination

The first step in characterizing a synthetic or purified peptide is to confirm its identity by measuring its molecular weight. High-resolution mass spectrometry can determine the monoisotopic mass of this compound with high accuracy, typically within a few parts per million of the theoretical value. polypeptide.com

Peptide purity is typically assessed by coupling High-Performance Liquid Chromatography (HPLC) with MS detection (LC-MS). nih.gov The HPLC separates the target peptide from impurities, such as deletion sequences, incompletely deprotected products, or chemically modified species. The mass spectrometer then identifies the main peak as the desired peptide and helps to characterize the chemical nature of the impurities. nih.gov For tryptophan-containing peptides, common impurities arise from the oxidation of the indole side chain, leading to products such as hydroxytryptophan (+16 Da), kynurenine (B1673888) (+4 Da), or N-formylkynurenine (+32 Da), all of which are readily identifiable by their characteristic mass shifts. nih.govresearchgate.net

Table 4: Theoretical Molecular Weights and Common Modifications of this compound

SpeciesChemical FormulaMonoisotopic Mass (Da)Mass Change (Da)
This compound (Native) C₂₅H₂₇N₅O₄461.20630
Oxidation (+O) C₂₅H₂₇N₅O₅477.2012+15.9949
Double Oxidation (+2O) C₂₅H₂₇N₅O₆493.1961+31.9898
Kynurenine formation C₂₅H₂₇N₅O₅465.2012+3.9949

Fragmentation Analysis for Sequence Confirmation

To unequivocally confirm the amino acid sequence of a peptide, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the ionized peptide (the precursor ion) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). osu.edu The resulting fragment ions are then analyzed to generate a fragmentation spectrum.

Cleavage of the peptide backbone at the amide bonds produces two main series of fragment ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. osu.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of immonium ions, which are small fragments characteristic of a particular amino acid side chain (e.g., m/z 159.1 for Trp), can further validate the amino acid composition. resolvemass.ca Analysis of a peptide containing a Trp-Ala-Trp motif has demonstrated the successful application of this method for sequence verification. nih.gov

Table 5: Theoretical Monoisotopic m/z Values for Primary Fragment Ions of this compound [M+H]⁺

Fragment IonSequencem/zFragment IonSequencem/z
b₁ Trp187.0866y₁ Ala-NH₂90.0550
b₂ Trp-Trp373.1687y₂ Trp-Ala-NH₂276.1370
a₁ b₁ - CO159.0913y₃ This compound-NH₂462.2191
a₂ b₂ - CO345.1738

Future Directions and Emerging Research Avenues for Trp Trp Ala

Integration of Artificial Intelligence and Machine Learning in Trp-Trp-Ala Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize peptide research. For this compound, these computational tools offer a pathway to rapidly explore its functional landscape and design novel derivatives with enhanced or entirely new properties.

Predictive modeling, using AI algorithms, can decipher the complex correlations between the amino acid sequence of a peptide and its biological or chemical function. In the context of this compound, ML models can be trained on large datasets of peptides to predict how variations in this sequence affect its properties. These models analyze physicochemical parameters, structural motifs, and interaction potentials to establish quantitative structure-activity relationships (QSAR).

Beyond predicting the function of existing sequences, AI is capable of de novo design—the creation of entirely new peptide sequences with desired functionalities. googleapis.com Generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can learn the fundamental rules of peptide structure and function from known examples and then generate novel sequences that are predicted to have specific attributes.

Starting with the this compound motif, a generative model could propose new peptides designed for enhanced membrane interaction, improved catalytic activity, or specific binding capabilities. googleapis.com For instance, the model might suggest flanking the core this compound sequence with specific charged residues to optimize it as a cell-penetrating peptide or as an antimicrobial agent effective against multidrug-resistant bacteria. frontiersin.orggoogleapis.com This approach accelerates the discovery of new functional peptides, moving beyond simple modification to true innovation.

StepActionAI/ML ToolObjective for this compound
1. Define Goal Specify desired function for a new peptide.-Design a this compound variant with high affinity for a specific molecular cage.
2. Data Curation Collect data on peptide sequences and their binding affinities.Data Mining AlgorithmsCreate a training set of peptides interacting with similar host molecules.
3. Model Training Train a generative model on the curated dataset.Generative Adversarial Network (GAN)The model learns the sequence features that promote strong host-guest binding.
4. Peptide Generation Use the trained model to generate novel sequences.Trained GANPropose a list of new peptides based on the this compound scaffold.
5. In Silico Screening Predict properties of the generated peptides.Predictive Models (QSAR, Docking)Filter the list for candidates with the highest predicted binding energy and stability.
6. Synthesis & Validation Synthesize the top candidates and test them experimentally.-Confirm the binding affinity of the newly designed peptides using spectroscopy.

Exploration of Multicomponent Self-Assembly Systems Involving this compound

Recent studies have highlighted the remarkable ability of the this compound sequence to participate in highly specific molecular recognition and self-assembly processes. A key area of emerging research is its interaction with synthetic molecular containers, particularly inorganic coordination cages.

Research has shown that a water-soluble palladium-based octahedral cage (specifically, a Pd₆L₄ structure) exhibits exceptional selectivity for the this compound sequence. rsc.orguni-bielefeld.de This cage has a large, hydrophobic internal cavity that can encapsulate peptide motifs. uni-bielefeld.de The binding preference for this compound over other sequences, including those with the same amino acids in a different order (e.g., Trp-Ala-Trp) or with single mutations (e.g., Trp-Tyr-Ala), is pronounced. acs.orgmdpi.com This high selectivity is attributed to a combination of size/shape complementarity and favorable π-π stacking interactions between the electron-rich indole (B1671886) rings of the two tryptophan residues and the electron-deficient aromatic ligands of the molecular cage. rsc.org The association constant (Kₐ) for the binding of Ac-Trp-Trp-Ala-NH₂ was found to be exceptionally high, demonstrating a strong interaction. mdpi.com

Future work will likely explore the use of this compound as a targeting motif to direct the assembly of more complex, multicomponent systems. This could involve designing functional molecules (e.g., catalysts, photosensitizers) appended with a this compound tag, allowing them to be precisely positioned within a molecular cage, thereby controlling their reactivity and environment.

Peptide SequenceAssociation Constant (Kₐ) in M⁻¹Citation
Ac-Trp-Trp-Ala-NH₂≥ 10⁶ acs.orgmdpi.com
Ac-Trp-Ala-Trp-NH₂Much poorer affinity acs.orgmdpi.com
Ac-Ala-Trp-Trp-NH₂Much poorer affinity mdpi.com
Ac-Trp-Trp-Gly-NH₂Not recognized efficiently acs.orgmdpi.com
Ac-Trp-Tyr-Ala-NH₂Not recognized efficiently mdpi.com

Application of Advanced Time-Resolved Spectroscopic Techniques for Dynamic Processes

Understanding the function of this compound requires observing its behavior on incredibly short timescales. Advanced time-resolved spectroscopic techniques, such as picosecond and femtosecond fluorescence spectroscopy, are crucial tools for studying the dynamic processes that govern its interactions.

Because tryptophan has intrinsic fluorescence, it acts as a natural probe. Studies on peptides containing N-terminal Trp-Trp sequences, such as this compound-Ser, have used steady-state and time-resolved fluorescence spectroscopy to monitor their response to environmental changes like pH. ejournal.byresearchgate.net These studies revealed that interactions between adjacent tryptophan residues can lead to self-quenching, which affects the fluorescence quantum yield and lifetime. ejournal.by For example, substituting the second tryptophan in this compound-Ser with alanine (B10760859) (resulting in Trp-Ala-Ala-Ser) led to a higher fluorescence quantum yield and a longer fluorescence lifetime. ejournal.by

Picosecond time-resolved spectroscopy has been specifically used to elucidate the photophysical behaviors of this compound when complexed within a molecular receptor. acs.org Future applications of these techniques will focus on tracking the ultrafast conformational dynamics of this compound upon binding to a target, monitoring energy transfer between the two tryptophan residues, and observing the kinetics of its self-assembly into larger structures. This provides a direct window into the mechanisms underlying its function.

PeptideConditionFluorescence Lifetime (ns)Fluorescence Quantum YieldCitation
This compound-Ser (WWAS)pH 9.53.00.10 ejournal.by
Trp-Ala-Ala-Ser (WAAS)pH 9.55.00.24 ejournal.by
Trp-Glu-Ala-Ser (WEAS)pH 9.55.00.22 ejournal.by

Potential Contributions of this compound Research to Nanobiotechnology and Synthetic Biology

The unique properties of this compound make it a valuable building block for applications in both nanobiotechnology and synthetic biology.

In nanobiotechnology, the sequence-specific self-assembly of this compound with molecular cages is a prime example of bottom-up fabrication of defined nanostructures. uni-bielefeld.de This principle can be extended to create "smart" materials or nanoscale delivery vehicles where this compound acts as a recognition tag to ensure precise assembly. Furthermore, peptides containing the this compound motif, such as certain WALP peptides (e.g., acetyl-Gly-Trp-Trp-(Leu-Ala)₅-Trp-Trp-Ala-ethanolamine), are used as models to understand how proteins anchor and orient themselves within lipid membranes, which is fundamental knowledge for designing membrane-active nanodevices and biosensors. uark.edu

In synthetic biology, the goal is to design and construct new biological parts and systems. The pH-sensitive fluorescence of N-terminal Trp-Trp motifs presents an opportunity to create genetically encoded biosensors. researchgate.net A this compound sequence could be fused to a protein of interest, allowing researchers to monitor the local pH environment within a living cell simply by measuring fluorescence. ejournal.byresearchgate.net This creates a powerful tool for studying cellular processes like endocytosis or mitochondrial function in real time. ejournal.by

In Silico Design and Experimental Validation of Modified this compound Peptides

The synergy between computational design and experimental validation provides a powerful framework for developing modified this compound peptides with tailored properties. This iterative cycle allows for the rational engineering of new functionalities.

The process begins with in silico modeling, where computational tools like molecular docking and molecular dynamics simulations are used to predict how modifications to the this compound sequence will affect its structure and interactions. For example, one could model the replacement of the C-terminal alanine with other amino acids to investigate the impact on binding affinity to a target protein or encapsulation within a nanostructure. cambridge.org

Following the computational predictions, the most promising modified peptides are synthesized. Experimental validation is then performed to test the in silico hypotheses. This can involve techniques like NMR and UV-Vis spectroscopy to confirm binding, or fluorescence spectroscopy to measure changes in environmental sensitivity. rsc.orgacs.org Research on WALP peptides, for instance, has involved the synthesis of variants with deuterium-labeled tryptophans to experimentally validate their specific orientation within a membrane, as predicted by models. uark.edu This cycle of design, prediction, synthesis, and testing accelerates the development of novel peptides for specific applications, from targeted drug delivery to new catalytic agents.

Original MotifProposed ModificationPredicted Functional ChangeRationale for Modification
Trp-Trp-Ala Trp-Trp-Lys Increased water solubility; potential for electrostatic interactions.Introduce a positive charge to interact with negatively charged surfaces or improve solubility.
Trp -Trp-Ala(5-F-Trp) -Trp-AlaAltered electronic properties; enhanced π-stacking.Fluorination of the indole ring can modulate binding strength and provide a unique spectroscopic marker.
This compoundAc -Trp-Trp-AlaIncreased stability; removal of N-terminal charge.Acetylation of the N-terminus prevents degradation by aminopeptidases and neutralizes the charge.
This compoundTrp-Pro -AlaIntroduction of a rigid kink in the peptide backbone.Replacing the central Trp with Proline would disrupt the linear sequence and could alter binding specificity.

Q & A

Q. What steps ensure reproducibility of this compound studies across labs?

  • Methodological Answer :
  • Detailed Protocols : Publish step-by-step synthesis and characterization workflows (per Beilstein Journal guidelines) .
  • Data Sharing : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) with DOI links.
  • Collaborative Validation : Multi-center studies using blinded samples to confirm bioactivity .

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